(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

Übersicht

Beschreibung

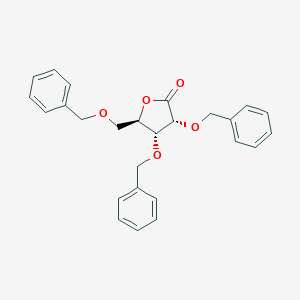

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (CAS: 55094-52-5) is a stereochemically complex lactone derivative critical in antiviral drug synthesis, particularly as a key intermediate for remdesivir (a broad-spectrum antiviral agent). Its molecular formula is C₂₆H₂₆O₅ (MW: 418.48 g/mol), featuring three stereocenters (3R,4R,5R) that dictate its biological activity . The compound is also known as 2,3,5-Tri-O-benzyl-D-ribonolactone, reflecting its benzyl-protected ribose backbone, which safeguards reactive hydroxyl groups during synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically involves the protection of the hydroxyl groups of D-ribono-1,4-lactone with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Substitution: Die Benzylgruppen können unter Hydrogenolysebedingungen selektiv entfernt werden, wobei Palladium auf Kohlenstoff (Pd/C) als Katalysator verwendet wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) Katalysator unter Atmosphärendruck.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Poly-oxygenierte Kohlenstoffkettenverbindungen.

Substitution: D-ribono-1,4-lacton und Benzylalkohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of benzyloxy groups may enhance the compound's ability to interact with biological targets, leading to improved efficacy in cancer treatment .

- Antimicrobial Properties : Studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further development as antimicrobial agents .

Organic Synthesis

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .

- Cascade Reactions : The compound has been utilized in cascade reactions to synthesize tetrahydrofuran derivatives, which are important in the development of new drugs and materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a protected intermediate. The benzyl groups protect the hydroxyl functionalities, allowing for selective reactions at other sites. This specificity is crucial in the synthesis of complex oligosaccharides, where precise control over glycosidic bond formation is necessary . The compound’s protected form ensures that reactions occur only at desired positions, facilitating the stepwise construction of larger molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

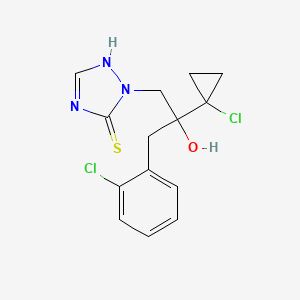

Stereoisomeric Variants

(3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

- Structural Difference : Stereochemistry at the 3-position (S-configuration vs. R-configuration in the target compound) .

- Impact: Altered stereochemistry disrupts enzyme binding, reducing antiviral efficacy.

Deuterated Analogues

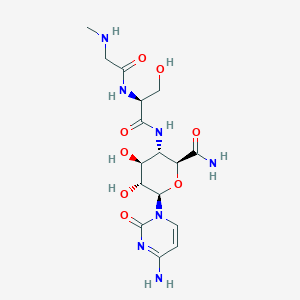

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl-d₂)dihydrofuran-2(3H)-one-4,5-d₂ (Compound 29)

- Structural Difference : Deuterium substitution at the 4,5-positions and benzyloxy-methyl group .

- Used in deuterated GS-441524 analogs to improve pharmacokinetics against SARS-CoV-2 .

Aminopyrrolotriazine Derivatives

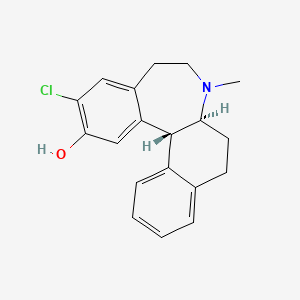

(3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol (Compound 4)

- Structural Difference: Incorporation of a 4-aminopyrrolotriazine nucleobase at the 2-position .

- Impact : The nucleobase enables binding to viral RNA polymerases, mimicking natural nucleotides. This intermediate is pivotal in remdesivir’s mechanism of action, where the benzyl groups are later cleaved to expose the active ribose moiety .

C-Nucleoside Analogues

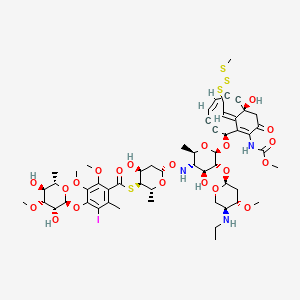

(4-((2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-2-cyanotetrahydrofuran-2-yl)-1H-1,2,3-triazol-1-yl)methyl pivalate (12e, 12f)

- Structural Difference: Cyano group at the 2-position and triazole nucleobase, coupled with pivalate ester .

- Impact: The cyano group enhances metabolic resistance, while the triazole mimics natural nucleobases for viral polymerase inhibition. Pivalate esters act as prodrugs, improving oral bioavailability .

Comparative Data Table

Key Research Findings

Stereochemical Specificity : The (3R,4R,5R)-configuration is essential for antiviral activity. Diastereomers like the (3S,4R,5R)-variant show negligible efficacy, underscoring the precision required in synthetic pathways .

Deuteration Advantages : Deuterated analogs exhibit up to 2-fold longer half-lives in preclinical models, making them candidates for improved COVID-19 therapies .

Benzyl Group Utility : Benzyl protection in the target compound simplifies multi-step synthesis by preventing undesired side reactions, a strategy mirrored in related nucleoside analogs .

Prodrug Innovations: Pivalate ester derivatives (e.g., 12e, 12f) demonstrate enhanced membrane permeability, addressing bioavailability challenges in parent compounds .

Biologische Aktivität

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one, with CAS number 55094-52-5, is a complex organic compound belonging to the class of dihydrofuran derivatives. Its molecular formula is C26H26O5, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

| Property | Value |

|---|---|

| Molecular Weight | 418.48 g/mol |

| Molecular Formula | C26H26O5 |

| IUPAC Name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one |

| CAS Number | 55094-52-5 |

| Purity | 98% |

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to its multiple benzyloxy groups.

Anticancer Activity

Recent studies indicate that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In a study evaluating the effects of dihydrofuran derivatives on cancer cells, it was found that certain modifications to the dihydrofuran ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for a closely related compound .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Staphylococcus aureus | 32 µg/mL |

| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Escherichia coli | 64 µg/mL |

| Related Dihydrofuran Derivative | Pseudomonas aeruginosa | 16 µg/mL |

The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular receptors or enzymes that regulate critical pathways in cancer progression and microbial resistance. The presence of multiple benzyloxy groups enhances lipophilicity and facilitates membrane penetration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a strong base like NaH in anhydrous THF . Sequential protection of hydroxyl groups and stereoselective ring formation are critical. Intermediate purification via column chromatography (silica gel, gradient elution) ensures removal of byproducts. Reaction progress is monitored by TLC and confirmed via H NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (e.g., argon) at –20°C in a dry, ventilated environment . Avoid exposure to light and static discharge. Before use, equilibrate to room temperature in a desiccator. Conduct regular stability checks via HPLC to detect degradation (e.g., benzyl group cleavage) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to verify stereochemistry and substitution patterns. Compare chemical shifts with analogous dihydrofuranone derivatives . High-resolution mass spectrometry (HRMS) confirms the molecular formula.

- Purity Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Purity >95% is acceptable for most research applications .

Advanced Research Questions

Q. What strategies are effective in achieving stereochemical control during the synthesis of this compound?

- Methodological Answer : Stereochemical control relies on chiral auxiliaries or asymmetric catalysis. For example, use Sharpless epoxidation or Evans aldol reaction analogs to set the (3R,4R,5R) configuration . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements of benzyloxy groups . Kinetic resolution during ring-closing steps can enhance stereopurity .

Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

- Methodological Answer :

- Solvent Optimization : Replace THF with DMF or DCM to enhance solubility of intermediates .

- Temperature Control : Lower temperatures (–20°C to 0°C) minimize side reactions during benzylation .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective deprotection steps. Design of Experiments (DoE) models (e.g., factorial design) identify optimal molar ratios of reagents .

Q. What methodologies are recommended for resolving discrepancies in spectral data during characterization?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOAc/hexane mixtures .

- Isotopic Labeling : Use O-labeled intermediates to trace unexpected oxygen incorporation during synthesis .

Q. Safety and Compliance Considerations

Eigenschaften

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-UBFVSLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451513 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-52-5 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.